1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
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Overview
Description
1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of phenylpropanoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product.
Example Reaction:
Starting Materials: 2-Hydroxy-5-methylbenzaldehyde and 4-Methoxyacetophenone
Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Conditions: Reflux in ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione depends on its specific application. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved can vary but often include interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
- 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
- 1-(2-Hydroxy-5-methylphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione
Comparison
Compared to similar compounds, 1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione may exhibit unique properties due to the presence of both hydroxyl and methoxy groups. These functional groups can influence its reactivity, solubility, and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-11-3-8-15(18)14(9-11)17(20)10-16(19)12-4-6-13(21-2)7-5-12/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEIXMZBKPBKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354553 |
Source
|
Record name | 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29976-84-9 |
Source
|
Record name | 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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